N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a synthetic small molecule featuring a benzodioxole moiety linked to an isonicotinamide scaffold substituted with a tetrahydrothiophene-3-yloxy group. The benzodioxole group is a common pharmacophore known for enhancing metabolic stability and bioavailability, while the tetrahydrothiophene and isonicotinamide components may contribute to target binding and solubility .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c21-18(20-9-12-1-2-15-16(7-12)23-11-22-15)13-3-5-19-17(8-13)24-14-4-6-25-10-14/h1-3,5,7-8,14H,4,6,9-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQOZYWKZMFNNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Core Scaffolds: The target compound’s isonicotinamide core distinguishes it from acetamide (C26, SW-C165) and thiazolidinone (9l, 11) analogs. These scaffolds influence electronic properties and hydrogen-bonding capacity .
- Substituent Effects : The tetrahydrothiophen-3-yloxy group may enhance solubility compared to bromothiophene (C26) or bromobenzyl (SW-C165) substituents, which introduce steric bulk and halogen-mediated interactions .
- Synthesis: Reductive amination is a common method for benzodioxole-acetamide derivatives (e.g., C26, SW-C165), while thiazolidinones (9l, 11) often involve condensation or cyclization reactions .
Physicochemical and Spectroscopic Properties
Table 2: Physicochemical Data of Selected Analogs
Insights :
- Thermal Stability: Thiazolidinone derivatives (e.g., 9l) exhibit decomposition at high temperatures, whereas acetamides (C26, SW-C165) may have lower melting points due to flexible backbones .
- Spectroscopic Trends : Benzodioxole protons resonate near δ 6.70–7.45 in ¹H NMR, while carbonyl groups (C=O, C=S) appear at δ 160–170 in ¹³C NMR .
Q & A
Q. What are the optimal synthetic routes for N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, and how is purity ensured?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Preparation of the benzo[d][1,3]dioxole derivative.
Functionalization of the tetrahydrothiophene moiety.
Coupling via amidation or nucleophilic substitution under inert conditions.
Key reagents include triethylamine (base) and dimethylformamide (solvent) . Purity is monitored using HPLC (>98% purity threshold) and thin-layer chromatography (TLC) at each step .
| Reaction Step | Solvent | Catalyst | Yield (%) | Purity Method |
|---|---|---|---|---|
| Intermediate A | DMF | None | 65 | TLC (Rf=0.3) |
| Coupling | THF | EDC/HOBt | 78 | HPLC |
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer : Structural confirmation requires:
- 1H/13C NMR for backbone and substituent analysis (e.g., δ 7.2–7.8 ppm for aromatic protons).
- IR spectroscopy to confirm carbonyl (C=O, ~1650 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) groups .
- Mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]+ at m/z 413.12).
| Technique | Key Peaks/Data | Reference Compound |
|---|---|---|
| 1H NMR (DMSO-d6) | δ 4.25 (s, 2H, CH2), δ 6.85–7.10 (m, aromatic) | Benzo[d][1,3]dioxole |
| IR | 1652 cm⁻¹ (amide C=O) | Nicotinamide |
Q. What initial biological screening models are used to assess its therapeutic potential?
- Methodological Answer :
- In vitro oxidative stress models (e.g., H2O2-induced cell damage): EC50 values compared to controls like ascorbic acid .
- Anti-inflammatory assays (e.g., LPS-induced TNF-α suppression in RAW 264.7 macrophages) .
- Neuroprotection studies in primary neurons (e.g., Aβ1–42-induced toxicity) .
| Assay Type | Model System | Key Finding (vs. Control) | Reference |
|---|---|---|---|
| Oxidative Stress | HEK293 cells | 40% ROS reduction | |
| Anti-inflammatory | Mouse macrophages | IC50 = 12 μM (TNF-α) |
Advanced Research Questions
Q. How can reaction yields be improved during the coupling of tetrahydrothiophene and isonicotinamide moieties?
- Methodological Answer :
- Catalyst optimization : Use Pd(OAc)2/Xantphos for Buchwald-Hartwig amidation (yield increases from 65% to 82%) .
- Solvent polarity adjustment : Switching from DMF to DMAc reduces byproduct formation .
- Temperature control : Maintaining 0–5°C during exothermic steps prevents decomposition .
| Condition Change | Yield Improvement | Byproduct Reduction |
|---|---|---|
| Pd(OAc)2/Xantphos | +17% | 30% |
| DMAc instead of DMF | +10% | 25% |
Q. How should researchers address contradictions between in vitro and in vivo pharmacological data?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma half-life and bioavailability (e.g., poor oral absorption may explain in vivo inefficacy) .
- Metabolite identification : Use LC-MS to detect active/inactive derivatives (e.g., sulfoxide formation in liver microsomes) .
- Dose-response recalibration : Adjust in vivo dosing to match in vitro effective concentrations (e.g., 10 mg/kg vs. 50 μM) .
Q. What structure-activity relationship (SAR) trends are observed in analogs with modified heterocyclic groups?
- Methodological Answer :
- Tetrahydrothiophene vs. tetrahydrofuran : Sulfur-containing analogs show 3x higher COX-2 inhibition .
- Substituent position : Para-methoxy on benzodioxole improves metabolic stability (t1/2 from 2.1 to 4.8 hrs) .
| Analog Modification | Biological Activity Change | Mechanism Insight |
|---|---|---|
| Tetrahydrofuran replacement | Reduced anti-inflammatory | Loss of sulfur H-bonding |
| Methylation at C5 | Increased solubility | LogP reduction from 3.1 to 2.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
